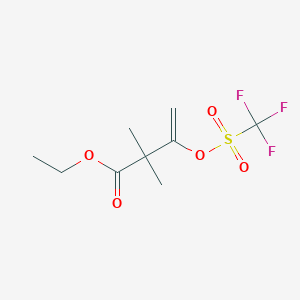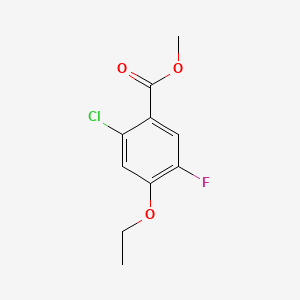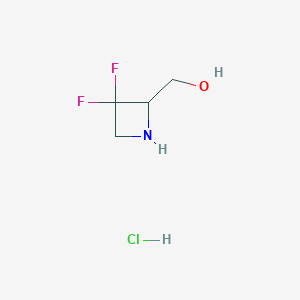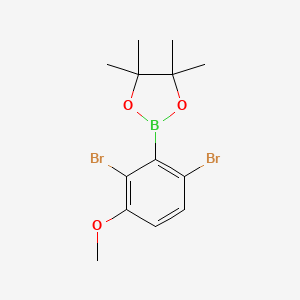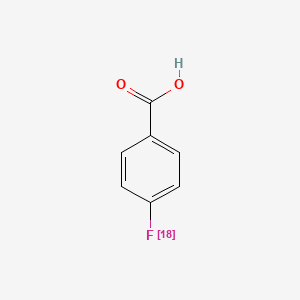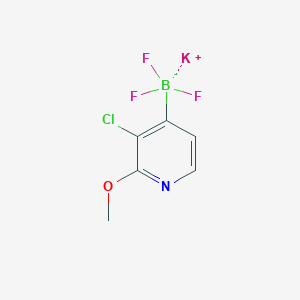
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is an organoboron compound with the molecular formula C6H5BClF3NO.K. It is a solid compound that is used primarily in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (RBF3K) using potassium bifluoride (KHF2) as a reagent . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization techniques to obtain a solid form that is stable and easy to handle .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., K2CO3)
Conditions: Mild temperatures (50-80°C), organic solvents (e.g., THF, toluene), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate undergoes transmetalation with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications. The unique combination of the 3-chloro-2-methoxypyridin-4-yl group in this compound provides distinct reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
Eigenschaften
Molekularformel |
C6H5BClF3KNO |
|---|---|
Molekulargewicht |
249.47 g/mol |
IUPAC-Name |
potassium;(3-chloro-2-methoxypyridin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BClF3NO.K/c1-13-6-5(8)4(2-3-12-6)7(9,10)11;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
SFOSZJYFTBISLO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=NC=C1)OC)Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


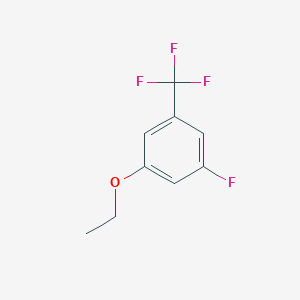



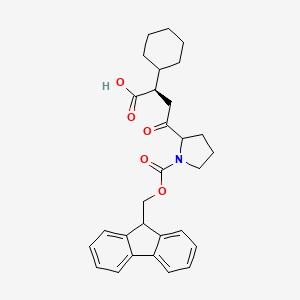
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

